Cas no 64346-20-9 (1,4-dimethyl-1,4-bis[2-(palmitoyloxy)ethyl]piperazindiium S,S'-dimethyl disulphate)

1,4-dimethyl-1,4-bis[2-(palmitoyloxy)ethyl]piperazindiium S,S'-dimethyl disulphate structure
64346-20-9 structure
Product Name:1,4-dimethyl-1,4-bis[2-(palmitoyloxy)ethyl]piperazindiium S,S'-dimethyl disulphate
CAS-nummer:64346-20-9
MF:C44H90N2O12S2
MW:903.32161283493
CID:1676773
PubChem ID:116577
Update Time:2025-04-21

1,4-dimethyl-1,4-bis[2-(palmitoyloxy)ethyl]piperazindiium S,S'-dimethyl disulphate Chemische en fysische eigenschappen

Naam en identificatie

    • 1,4-dimethyl-1,4-bis[2-(palmitoyloxy)ethyl]piperazindiium S,S'-dimethyl disulphate
    • Piperazinium, 1,4-dimethyl-1,4-bis(2-((1-oxohexadecyl)oxy)ethyl)-, methyl sulfate (1:2)
    • 1,4-Dimethyl-1,4-bis(2-(palmitoyloxy)ethyl)piperazindiium S,S'-dimethyl disulphate
    • Piperazinium, 1,4-dimethyl-1,4-bis(2-((1-oxohexadecyl)oxy)ethyl)-, bis(methyl sulfate)
    • 1,4-bis[2-(hexadecanoyloxy)ethyl]-1,4-dimethylpiperazinediium bis(methyl sulfate)
    • 2-[4-(2-hexadecanoyloxyethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]ethyl hexadecanoate,methyl sulfate
    • XUQJNILJMWTAIW-UHFFFAOYSA-L
    • 64346-20-9
    • Piperazinium, 1,4-dimethyl-1,4-bis[2-[(1-oxohexadecyl)oxy]ethyl]-, bis(methyl sulfate)
    • EINECS 264-792-1
    • DTXSID5070074
    • Inchi: 1S/C42H84N2O4.2CH4O4S/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41(45)47-39-37-43(3)33-35-44(4,36-34-43)38-40-48-42(46)32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;2*1-5-6(2,3)4/h5-40H2,1-4H3;2*1H3,(H,2,3,4)/q+2;;/p-2
    • InChI-sleutel: XUQJNILJMWTAIW-UHFFFAOYSA-L
    • LACHT: S(=O)(=O)([O-])OC.S(=O)(=O)([O-])OC.O(C(CCCCCCCCCCCCCCC)=O)CC[N+]1(C)CC[N+](C)(CCOC(CCCCCCCCCCCCCCC)=O)CC1

Berekende eigenschappen

  • Exacte massa: 902.594
  • Monoisotopische massa: 902.594
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 12
  • Zware atoomtelling: 60
  • Aantal draaibare bindingen: 36
  • Complexiteit: 779
  • Aantal covalent gebonden eenheden: 3
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 202Ų

Experimentele eigenschappen

  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
Aanbevolen leveranciers
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
ASIACHEM I&E (JIANGSU) CO., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD